N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene-2-Carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.
Attachment of the Pyridazine Moiety: The 6-methylpyridazine can be synthesized separately and then coupled to the thiophene-2-carboxamide via a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The intermediate products are then combined under controlled conditions to form the final compound, often requiring purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridazine moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the pyridazine and thiophene rings, which are known to interact with various biological targets. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. The carboxamide group is a common feature in many drugs, and modifications to the thiophene and pyridazine rings could lead to compounds with specific biological activities.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the known utility of thiophene derivatives in organic electronics and photovoltaics.
Mechanism of Action
The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridazine ring could bind to specific protein targets, while the thiophene ring might interact with cellular membranes or other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the pyridazine moiety, potentially less biologically active.
6-Methylpyridazine derivatives: Without the thiophene ring, these compounds might have different pharmacological profiles.
Other pyridazine-thiophene hybrids: These could have varying biological activities depending on the specific substitutions on the rings.
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is unique due to the combination of the thiophene and pyridazine rings, which may confer specific electronic and steric properties, leading to unique biological activities and material properties.
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-4-5-11(16-15-9)13-6-7-14-12(17)10-3-2-8-18-10/h2-5,8H,6-7H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZTSMCILAHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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